molecular formula C20H27N5O3S B2463537 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-91-1

5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2463537
CAS No.: 851809-91-1
M. Wt: 417.53
InChI Key: RMNINQSNYCMFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group and a 4-ethylpiperazinyl moiety via a methyl bridge, along with a hydroxyl group at position 4. The hydroxyl group at position 6 likely contributes to hydrogen bonding, influencing pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-5-23-8-10-24(11-9-23)17(14-6-7-15(27-3)16(12-14)28-4)18-19(26)25-20(29-18)21-13(2)22-25/h6-7,12,17,26H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNINQSNYCMFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention due to its potential biological activities, particularly in anticancer applications. Its unique structural features allow it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure

The IUPAC name for this compound is 5-[(3,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. The structure includes a thiazole ring fused with a triazole ring and contains a side chain composed of a dimethoxyphenyl group and an ethylpiperazine moiety. This structural complexity is believed to contribute significantly to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within the body. These targets include various enzymes and receptors involved in critical biochemical pathways. The interaction can lead to inhibition or activation of these targets, resulting in diverse biological effects. For instance, compounds in the thiazolo[3,2-b][1,2,4]triazole class have demonstrated notable anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer activity across various cancer cell lines. A study evaluating the anticancer efficacy of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones found that these compounds displayed potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .

The compound's efficacy was assessed using a panel of nearly 60 human cancer cell lines. It was determined that the presence of the ethylpiperazine moiety enhances its pharmacokinetic and pharmacodynamic properties compared to similar compounds lacking this feature.

Mechanistic Studies

In vitro studies have indicated that the compound may exert its effects through multiple mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing cancer cells from proliferating.

Comparative Analysis

A comparative analysis of similar compounds reveals that those with additional functional groups or different piperazine derivatives may exhibit varying degrees of biological activity. For example:

Compound NameIC50 (μM)Target Activity
Compound A6.2Colon Carcinoma
Compound B27.3Breast Cancer
5-Dimethoxy43.4Breast Cancer

This table illustrates the potency of related compounds against specific cancer types and highlights the potential for further optimization of this compound for improved therapeutic outcomes.

Case Studies

Several studies have documented the biological effects of thiazolo[3,2-b][1,2,4]triazoles:

  • Study on Anticancer Activity : In a study published in 2007, researchers synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer properties against multiple human cancer cell lines. The results indicated that these compounds were more potent than their respective amides .
  • Mechanistic Insights : Another investigation revealed that certain derivatives could inhibit glycine transporters (GlyT1), which are implicated in schizophrenia and cognitive disorders. This suggests potential applications beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Modulation

Compound A : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (ChemSpider ID: 869344-07-0)

  • Structural Differences :
    • Aryl Group : 4-ethoxy-3-methoxyphenyl vs. 3,4-dimethoxyphenyl in the target compound.
    • Piperazine Substituent : 3-chlorophenyl vs. 4-ethyl group.
  • Implications :
    • The chloro substituent in Compound A may enhance electrophilicity and receptor affinity but reduce solubility.
    • Ethoxy vs. methoxy groups alter lipophilicity (ClogP: ~3.8 for Compound A vs. ~3.2 for the target compound, estimated).

Compound B : 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Structural Differences :
    • Fused triazolo-thiadiazole core vs. thiazolo-triazole in the target compound.
    • Isobutylphenyl substituent vs. dimethoxyphenyl.
  • Implications :
    • The thiadiazole ring in Compound B may improve metabolic stability but reduce hydrogen-bonding capacity.
    • Reported antifungal activity against Candida albicans (MIC: 12.5 µg/mL) suggests triazole-thiadiazole systems are potent, though the target compound’s thiazole-triazole hybrid may exhibit broader specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.